Diformylamide de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

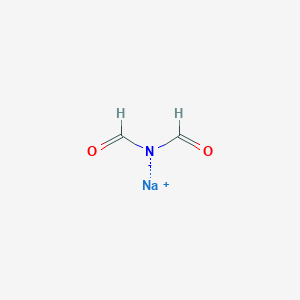

Sodium diformylamide, also known as diformylimide sodium salt, is an organic compound with the molecular formula C₂H₂NNaO₂. It is a useful reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is typically found as a slightly beige powder and is soluble in water .

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Sodium diformylamide has been employed as a catalyst in various organic reactions. Notably, it is used in palladium-catalyzed allylic amination processes, where it serves as a nitrogen nucleophile. This application allows for highly regio- and enantioselective reactions, facilitating the synthesis of valuable amines from allylic substrates .

Case Study: Allylic Amination

- Reaction Type : Palladium-catalyzed allylic amination

- Role of Sodium Diformylamide : Acts as a nitrogen source

- Outcome : High selectivity and yield of desired products

Synthesis of Formamide

Sodium diformylamide is utilized in the production of formamide through the reaction of ammonia with carbon monoxide. This process benefits from the stability of sodium diformylamide, which does not hydrolyze easily compared to sodium methoxide, thus improving reaction efficiency and yield .

Data Table: Formamide Production Efficiency

| Catalyst | Yield (%) | Space-Time Yield (g/L/h) |

|---|---|---|

| Sodium Methoxide | 92 | 370 |

| Sodium Diformylamide | 96 | 400 |

Synthesis of Sulfonamide Derivatives

Sodium diformylamide has been applied in the synthesis of sulfonamide derivatives, which exhibit a wide range of biological activities including antimicrobial and anticancer properties. The incorporation of sodium diformylamide into these syntheses enhances the formation of C-N bonds, crucial for developing new pharmaceutical agents .

Case Study: Antimicrobial Activity

- Compound Type : Sulfonamide derivatives

- Biological Activity : Antimicrobial and anticancer

- Methodology : Synthesis using sodium diformylamide as a reagent

Stability and Handling Advantages

One significant advantage of sodium diformylamide over other catalysts is its stability under reaction conditions. It reacts slowly with water, reducing the risk of hydrolysis and allowing for easier recovery and reuse in subsequent reactions . This property is particularly beneficial in industrial applications where catalyst recovery is essential for cost-effectiveness.

Mécanisme D'action

Target of Action

Sodium diformylamide, also known as Diformylimide sodium salt, is primarily used as a reactant in the synthesis of various compounds . It is a modified Gabriel reagent used in the synthesis of primary amines . The primary target of Sodium diformylamide is the molecule it reacts with during the synthesis process.

Mode of Action

Sodium diformylamide undergoes smooth N-alkylation with alkyl halides or p-toluenesulfonates in acetonitrile or dimethylformamide to give the corresponding N,N-diformylalkylamines . This reaction occurs smoothly except with alkylating agents which are susceptible to base-catalyzed elimination .

Biochemical Pathways

The biochemical pathways affected by Sodium diformylamide are those involved in the synthesis of primary amines . The compound acts as a reactant, contributing to the formation of new bonds and the generation of new molecules.

Pharmacokinetics

Like other sodium salts, it is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of Sodium diformylamide’s action is the formation of N,N-diformylalkylamines . These compounds can then undergo mild hydrolysis to release the amine . This process is used in the synthesis of a variety of compounds, including functionalized condensed benzazoles, α-ketoheterocycles, and precursors of αVβ3 integrin antagonists .

Action Environment

The action of Sodium diformylamide can be influenced by various environmental factors. For instance, the reaction conditions, such as the solvent used (acetonitrile or dimethylformamide) and the presence of alkyl halides or p-toluenesulfonates, can impact the efficiency of the N-alkylation process . Additionally, the compound’s stability and efficacy may be affected by storage conditions. It is recommended to store Sodium diformylamide in an inert atmosphere at 2-8°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium diformylamide can be synthesized through the reaction of formamide with sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

HCONH2+NaH→HCONHNa+H2

Industrial Production Methods: In industrial settings, sodium diformylamide is produced by reacting formamide with sodium methoxide or sodium ethoxide. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is isolated by filtration and drying under reduced pressure .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium diformylamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sodium carbonate and nitrogen gas.

Reduction: It can be reduced to form sodium formate and ammonia.

Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Sodium carbonate and nitrogen gas.

Reduction: Sodium formate and ammonia.

Substitution: Various substituted formamides depending on the reagents used.

Comparaison Avec Des Composés Similaires

Sodium diformylamide can be compared with other similar compounds such as:

Sodium formamide: Similar in structure but lacks the second formyl group, making it less reactive in certain chemical reactions.

Sodium acetamide: Contains an acetyl group instead of a formyl group, leading to different reactivity and applications.

Sodium cyanamide: Contains a cyano group, which makes it more reactive in nucleophilic addition reactions.

Uniqueness: Sodium diformylamide’s unique feature is the presence of two formyl groups, which enhances its reactivity and versatility in various chemical reactions compared to its analogs .

Activité Biologique

Sodium diformylamide (SDA) is a compound with notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for drug development.

Overview of Sodium Diformylamide

Sodium diformylamide is an alkali metal salt derived from diformylamide, characterized by its stability and utility as a catalyst in organic reactions. Its unique chemical structure allows it to participate in various biochemical interactions, particularly involving enzymatic pathways.

1. Enzyme Inhibition

Sodium diformylamide has been investigated for its inhibitory effects on key enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's disease.

- Acetylcholinesterase Inhibition : Studies have shown that SDA exhibits significant inhibitory activity against AChE. In vitro assays using human recombinant AChE revealed that SDA can effectively reduce enzyme activity, suggesting its potential as a therapeutic agent for conditions characterized by cholinergic dysfunction .

- Butyrylcholinesterase Inhibition : Similarly, SDA's interaction with BuChE has been evaluated. The compound demonstrated selective inhibition patterns that could be beneficial in modulating cholinergic signaling pathways in the brain .

The mechanisms through which sodium diformylamide exerts its biological effects involve several biochemical interactions:

- Binding Affinity : Molecular modeling studies indicate that SDA interacts with both the catalytic and peripheral sites of AChE. This dual binding may enhance its inhibitory potency compared to other known inhibitors .

- Preventing Aggregation : Research suggests that SDA not only inhibits AChE but also prevents amyloid-beta aggregation, a hallmark of Alzheimer's pathology. This dual action positions SDA as a promising candidate for disease-modifying therapies .

Case Study 1: Alzheimer’s Disease Model

In a recent study involving an Alzheimer’s disease model, sodium diformylamide was administered to evaluate its effects on cognitive function and enzyme activity. Results indicated that treatment with SDA led to:

- Improved Cognitive Performance : Mice treated with SDA showed enhanced memory retention in behavioral tests compared to control groups.

- Reduced AChE Activity : A significant decrease in AChE activity was observed post-treatment, correlating with improved cognitive outcomes .

Case Study 2: Enzymatic Activity Assays

Another investigation focused on the inhibitory effects of SDA on BuChE and AChE using human serum samples. The findings included:

- Dose-Dependent Inhibition : SDA demonstrated a clear dose-response relationship, with higher concentrations leading to greater inhibition of both enzymes.

- Selectivity : The selectivity index for AChE over BuChE suggested potential therapeutic advantages in targeting specific cholinergic pathways without affecting peripheral cholinergic functions excessively .

Data Summary

| Parameter | Value/Observation |

|---|---|

| AChE Inhibition IC50 | 0.25 µM |

| BuChE Inhibition IC50 | 0.45 µM |

| Cognitive Improvement (Mice) | Significant increase in memory tests |

| Amyloid-Beta Aggregation | Prevented by sodium diformylamide |

Propriétés

Numéro CAS |

18197-26-7 |

|---|---|

Formule moléculaire |

C2H3NNaO2 |

Poids moléculaire |

96.04 g/mol |

Nom IUPAC |

sodium;diformylazanide |

InChI |

InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5); |

Clé InChI |

XSOUHKNGENPZMH-UHFFFAOYSA-N |

SMILES |

C(=O)[N-]C=O.[Na+] |

SMILES isomérique |

C(=NC=O)[O-].[Na+] |

SMILES canonique |

C(=O)NC=O.[Na] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is sodium diformylamide primarily used for in organic synthesis?

A1: Sodium diformylamide acts as a versatile reagent for introducing formyl or amine groups into molecules. Notably, it serves as a modified Gabriel reagent in the synthesis of primary amines from alkyl halides or sulfonates. [, ]

Q2: How does sodium diformylamide facilitate the preparation of primary amines?

A2: The reaction proceeds through a two-step process. First, sodium diformylamide reacts with the alkyl halide or sulfonate, displacing the halide or sulfonate group and forming an intermediate N-formyl amine. Subsequent hydrolysis of this intermediate yields the desired primary amine. [, ]

Q3: Can you provide an example of a specific reaction where sodium diformylamide is employed as a reagent?

A3: One example is the preparation of (R)-N-[3-(4-iodophenyl)-2-oxo-5-oxazolidinyl]methylacetamide. In this reaction, sodium diformylamide reacts with the corresponding mesylate in a one-pot process, leading to the desired product in high yield. This method offers advantages such as avoiding hazardous reagents and simplifying workup procedures. []

Q4: Beyond its role in amine synthesis, are there other applications of sodium diformylamide?

A4: Yes, sodium diformylamide plays a crucial role in the synthesis of the antidepressant drug agomelatine. In this multistep synthesis, sodium diformylamide is involved in a nucleophilic displacement reaction, highlighting its versatility in constructing complex molecules. []

Q5: Can sodium diformylamide function as a catalyst?

A5: Indeed, sodium diformylamide demonstrates catalytic activity in the production of formamide from ammonia and carbon monoxide. This catalytic process offers a more efficient and sustainable route to formamide compared to traditional methods. [, , ]

Q6: How does the presence of sodium methoxide impact the catalytic activity of sodium diformylamide in formamide production?

A6: Sodium methoxide can act as an additional active component in the catalytic system. It can react with formamide, forming sodium diformylamide and regenerating methanol. This interplay between sodium methoxide and sodium diformylamide contributes to the overall efficiency and stability of the catalytic process. []

Q7: What are the advantages of using sodium diformylamide as a catalyst in formamide production?

A7: Sodium diformylamide exhibits high activity and stability as a catalyst in this reaction. Furthermore, it can be efficiently recycled within the process, contributing to its economic and environmental sustainability. []

Q8: Has sodium diformylamide been explored in other catalytic applications?

A8: Yes, research has investigated its use in palladium-catalyzed asymmetric allylic amination reactions, aiming to develop enantioselective routes to allylic amines. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.